Boc-D-serine benzylamide

Chiral Synthesis Lacosamide Enantiomeric Excess

Boc-D-serine benzylamide (CAS 1253790-58-7) is a protected D-serine chiral building block essential for lacosamide API manufacturing. Unprotected D-serine routes yield a 2:1 enantiomeric mixture with only 27% yield, causing costly rework and regulatory rejection. • Enables a one-pot, four-step lacosamide synthesis with preserved R-configuration and >99% ee • Orthogonal Boc/benzylamide protection prevents racemization during SPPS coupling under mild acidic conditions • Serves as Lacosamide Impurity 17 reference standard for ANDA/DMF analytical method validation Supplied with full QA documentation (COA, HPLC, MS, NMR). Bulk and custom quantities available.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 1253790-58-7
Cat. No. B571801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-serine benzylamide
CAS1253790-58-7
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1
InChIKeyCTFYHNRRPGOYJS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-serine Benzylamide (CAS 1253790-58-7): A Protected Chiral Building Block for Peptide Synthesis and Lacosamide Production


Boc-D-serine benzylamide (CAS 1253790-58-7) is a protected D-serine derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a benzylamide moiety at the C-terminus . It is a chiral building block widely used in peptide synthesis and as a key intermediate in the pharmaceutical manufacturing of lacosamide, an anticonvulsant drug [1]. The compound has a molecular formula of C₁₅H₂₂N₂O₄ and a molecular weight of 294.35 g/mol . Its defined stereocenter (R-configuration) and orthogonal protecting groups enable precise incorporation into complex molecules while minimizing racemization .

Why Generic Substitution of Boc-D-serine Benzylamide is Not Advisable in Chiral Synthesis


Direct substitution of Boc-D-serine benzylamide with alternative protected serine derivatives or unprotected D-serine can lead to significant losses in chiral purity, yield, and process efficiency. Unprotected D-serine benzylamide synthesis results in a 2:1 enantiomeric mixture and yields as low as 27%, rendering it unsuitable for producing enantiomerically pure pharmaceuticals like lacosamide [1]. Similarly, Cbz-protected routes involve complex, multi-step protection/deprotection sequences with methylation side reactions, while Fmoc-based strategies are incompatible with the basic conditions required for certain downstream transformations [2]. The specific combination of Boc protection and benzylamide in this compound provides a unique balance of stability, solubility, and orthogonal reactivity that cannot be replicated by simply interchanging in-class analogs [3].

Quantitative Differentiation Evidence for Boc-D-serine Benzylamide (CAS 1253790-58-7) vs. Comparators


Enantiomeric Purity: Boc-D-serine Benzylamide vs. Unprotected D-Serine Benzylamide

Boc-D-serine benzylamide is a pre-formed, enantiomerically pure building block that directly installs the (R)-stereocenter. In contrast, the direct amidation of unprotected D-serine with benzylamine results in significant racemization, yielding a 2:1 mixture of enantiomers [1]. This stark difference in chiral fidelity is critical for the synthesis of lacosamide, where the (R)-enantiomer is the active pharmaceutical ingredient and the (S)-enantiomer is an undesired impurity.

Chiral Synthesis Lacosamide Enantiomeric Excess

Synthetic Yield: Boc-D-serine Benzylamide Route vs. Unprotected D-Serine Route

The use of Boc-D-serine benzylamide as a starting material enables high-yielding synthetic sequences for lacosamide, with patent literature reporting a 93% yield for the key condensation step with benzylamine [1]. In comparison, a process starting from unprotected D-serine and benzylamine under reflux conditions resulted in a benzylamide intermediate in only 27% yield, alongside the problematic racemization [2].

Process Chemistry Lacosamide Reaction Yield

Process Efficiency: Boc-D-serine Benzylamide vs. Cbz-Protected D-Serine Route

The Boc-D-serine benzylamide-based one-pot process for lacosamide synthesis (condensation, methylation, hydrolysis, acylation) is a sequential, operationally simple method [1]. In contrast, Cbz-protected routes are described as 'complicated as it consists of a large number of steps' and suffer from over-methylation side reactions that necessitate additional hydrolysis steps [2]. This step-count disparity directly impacts process mass intensity and manufacturing timeline.

Process Chemistry Green Chemistry Step Economy

Optimal Application Scenarios for Boc-D-serine Benzylamide (CAS 1253790-58-7)


Industrial-Scale Synthesis of Enantiomerically Pure Lacosamide

Boc-D-serine benzylamide is the preferred starting material for the commercial production of lacosamide. Its use in a one-pot, four-step sequence avoids the racemization and low yields (27%) associated with unprotected D-serine [1] and the step-inefficiency of Cbz-protected routes [2]. This results in a cost-effective, high-purity manufacturing process that meets stringent regulatory requirements for active pharmaceutical ingredients.

Solid-Phase Peptide Synthesis (SPPS) Requiring D-Serine Residues

In SPPS, Boc-D-serine benzylamide serves as a protected D-serine building block. The Boc group provides temporary amine protection that is orthogonal to Fmoc-based strategies, while the benzylamide enhances solubility in organic solvents [1]. This combination minimizes racemization during coupling and allows for selective deprotection under mild acidic conditions, ensuring high yields and stereochemical integrity in the final peptide.

Synthesis of Chiral Pharmaceutical Intermediates and Impurity Standards

The compound's high enantiomeric purity (>99% ee) makes it an ideal starting material for generating chiral intermediates in drug discovery. Additionally, it is utilized as a reference standard (e.g., Lacosamide Impurity 17) for quality control and analytical method development [1], ensuring the accurate quantification of related substances in pharmaceutical formulations.

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